2-(Pyrrolidin-1-yl)-3-(pyrrolidin-2-yl)pyridine
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Overview
Description
2-(Pyrrolidin-1-yl)-3-(pyrrolidin-2-yl)pyridine is a heterocyclic compound that features a pyridine ring substituted with two pyrrolidine groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Pyrrolidin-1-yl)-3-(pyrrolidin-2-yl)pyridine can be achieved through several methods. One common approach involves the reaction of pyridine derivatives with pyrrolidine under specific conditions. For instance, a catalyst-free synthesis method can be employed, which utilizes easily accessible N-hetaryl ureas and alcohols . This environmentally friendly technique is suitable for the good-to-high yielding synthesis of a wide range of substituted carbamates.
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of microfluidic reactors has been explored to enhance the efficiency and scalability of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
2-(Pyrrolidin-1-yl)-3-(pyrrolidin-2-yl)pyridine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using common reducing agents to yield reduced derivatives.
Substitution: The compound can undergo substitution reactions, where one or more substituents on the pyridine ring are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and catalyst, are optimized based on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield pyridine N-oxide derivatives, while substitution reactions can produce a variety of functionalized pyridine compounds.
Scientific Research Applications
2-(Pyrrolidin-1-yl)-3-(pyrrolidin-2-yl)pyridine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a pharmacophore in drug design.
Mechanism of Action
The mechanism of action of 2-(Pyrrolidin-1-yl)-3-(pyrrolidin-2-yl)pyridine involves its interaction with specific molecular targets and pathways. The compound can bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies on its binding affinity and molecular interactions are essential to understand its mechanism of action .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyridine derivatives with pyrrolidine substitutions, such as 2-(1H-pyrazol-1-yl)pyridine and 2-bromo-6-pyrrolidin-1-ylpyridine .
Uniqueness
What sets 2-(Pyrrolidin-1-yl)-3-(pyrrolidin-2-yl)pyridine apart is its unique substitution pattern, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C13H19N3 |
---|---|
Molecular Weight |
217.31 g/mol |
IUPAC Name |
2-pyrrolidin-1-yl-3-pyrrolidin-2-ylpyridine |
InChI |
InChI=1S/C13H19N3/c1-2-10-16(9-1)13-11(5-3-8-15-13)12-6-4-7-14-12/h3,5,8,12,14H,1-2,4,6-7,9-10H2 |
InChI Key |
HKEVFEZGJLKJJV-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)C2=C(C=CC=N2)C3CCCN3 |
Origin of Product |
United States |
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